(E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate (E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18077499
InChI: InChI=1S/C25H26ClN2.BF4/c1-4-5-17-28-23(15-11-18-9-12-19(13-10-18)27(2)3)21-8-6-7-20-22(26)14-16-24(28)25(20)21;2-1(3,4)5/h6-16H,4-5,17H2,1-3H3;/q+1;-1
SMILES:
Molecular Formula: C25H26BClF4N2
Molecular Weight: 476.7 g/mol

(E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate

CAS No.:

Cat. No.: VC18077499

Molecular Formula: C25H26BClF4N2

Molecular Weight: 476.7 g/mol

* For research use only. Not for human or veterinary use.

(E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate -

Specification

Molecular Formula C25H26BClF4N2
Molecular Weight 476.7 g/mol
IUPAC Name 4-[(E)-2-(1-butyl-6-chlorobenzo[cd]indol-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;tetrafluoroborate
Standard InChI InChI=1S/C25H26ClN2.BF4/c1-4-5-17-28-23(15-11-18-9-12-19(13-10-18)27(2)3)21-8-6-7-20-22(26)14-16-24(28)25(20)21;2-1(3,4)5/h6-16H,4-5,17H2,1-3H3;/q+1;-1
Standard InChI Key BMPFUGFKUSBDSY-UHFFFAOYSA-N
Isomeric SMILES [B-](F)(F)(F)F.CCCC[N+]1=C(C2=CC=CC3=C(C=CC1=C32)Cl)/C=C/C4=CC=C(C=C4)N(C)C
Canonical SMILES [B-](F)(F)(F)F.CCCC[N+]1=C(C2=CC=CC3=C(C=CC1=C32)Cl)C=CC4=CC=C(C=C4)N(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzo[cd]indole scaffold substituted with a butyl group at the 1-position, a chlorine atom at the 6-position, and a styryl group at the 2-position. The styryl moiety includes a dimethylamino-substituted phenyl ring, which enhances solubility and electronic conjugation. The tetrafluoroborate (BF4\text{BF}_4^-) counterion stabilizes the cationic indolium core and improves solubility in polar solvents .

Key Physical Properties

PropertyValueSource
Melting Point>235°C
Molecular Weight476.76 g/mol
SolubilityPolar solvents (e.g., DMSO)
Storage ConditionsAmbient temperature

The high melting point (>235°C) indicates thermal stability, while the solubility in dimethyl sulfoxide (DMSO) and similar solvents facilitates its use in biological assays .

Synthesis and Preparation

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with the formation of the benzo[cd]indole core. Key steps include:

  • Alkylation: Introduction of the butyl group via nucleophilic substitution.

  • Styryl Coupling: A Heck or Wittig reaction to attach the 4-(dimethylamino)styryl group.

  • Salt Formation: Metathesis with sodium tetrafluoroborate to yield the final product .

Reaction conditions (e.g., solvent polarity, temperature) are critical for optimizing yield and purity. For instance, polar aprotic solvents like tetrahydrofuran (THF) are often employed during coupling reactions.

Purification and Characterization

Purification via column chromatography or recrystallization ensures >96% purity, as confirmed by high-performance liquid chromatography (HPLC) . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate structural integrity, while elemental analysis confirms stoichiometry .

Biological Activity and Applications

Optoelectronic Applications

The extended π-conjugation system enables absorption in the visible spectrum, making it a candidate for:

  • Organic Light-Emitting Diodes (OLEDs): As an emissive layer component.

  • Dye-Sensitized Solar Cells (DSSCs): For light harvesting .

Hazard CategoryGHS CodeDescription
Skin IrritationGHS07Causes mild irritation
Eye DamageGHS07Serious eye irritation
Respiratory ToxicityGHS08Potential respiratory effects

Source: Safety Data Sheet (SDS) .

Future Research Directions

  • Mechanistic Studies: Elucidate binding interactions with biological targets.

  • Derivatization: Modify the styryl or dimethylamino groups to enhance bioactivity.

  • Environmental Impact: Assess biodegradability and ecotoxicity .

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